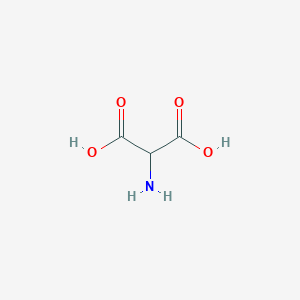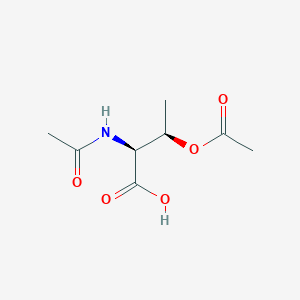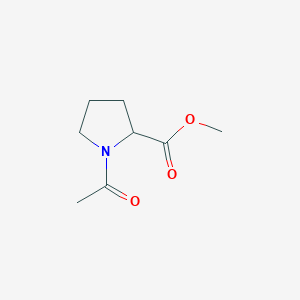
(4S)-4-acetamido-5-(4-nitroanilino)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound involves the procedures and conditions used to produce it. This can include the starting materials, catalysts, temperature, pressure, and other factors .Molecular Structure Analysis
This involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. It also includes understanding the compound’s reactivity, stability, and other chemical properties .Aplicaciones Científicas De Investigación
Environmental Science Applications
Degradation Pathways and Environmental Impact Advanced Oxidation Processes (AOPs) are employed to treat recalcitrant compounds in the environment, including various pharmaceuticals and organic pollutants. Studies have explored the degradation pathways, kinetics, and by-products of these processes. For example, the degradation of acetaminophen, a common pharmaceutical, through AOPs has been extensively studied, revealing various by-products and their potential environmental impacts. This research helps in understanding the fate and transformation of similar complex organic compounds in aquatic environments (Qutob et al., 2022).
Pharmacological Applications
Toxicity and Mutagenicity Studies The toxicology and mutagenicity of chemicals, including herbicides like 2,4-D, have been extensively researched. Scientometric reviews summarize the development of this field, highlighting the toxicological impacts of these compounds and their relevance to environmental and human health. Such studies contribute to understanding the biological effects of related compounds and inform regulatory and safety evaluations (Zuanazzi et al., 2020).
Degradation and Stability Analysis Research on compounds like nitisinone, which share structural similarities with (4S)-4-acetamido-5-(4-nitroanilino)-5-oxopentanoic acid, involves analyzing their stability and degradation products. These studies are crucial for understanding the chemical's behavior under various conditions and its implications for both environmental and therapeutic use (Barchańska et al., 2019).
Chemical Synthesis and Applications
Catalytic Reduction and Synthesis Pd-based catalytic treatments have been explored for the reduction of priority contaminants, including nitro compounds. Research in this area focuses on reaction pathways, catalytic efficiency, and the challenges associated with catalyst stability and regeneration. These findings are pertinent to the synthesis and environmental applications of compounds like (4S)-4-acetamido-5-(4-nitroanilino)-5-oxopentanoic acid, offering insights into potential synthetic routes and environmental remediation strategies (Chaplin et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4S)-4-acetamido-5-(4-nitroanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c1-8(17)14-11(6-7-12(18)19)13(20)15-9-2-4-10(5-3-9)16(21)22/h2-5,11H,6-7H2,1H3,(H,14,17)(H,15,20)(H,18,19)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTVKGSMFQVLAM-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428614 |
Source


|
| Record name | N~2~-Acetyl-N-(4-nitrophenyl)-L-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-acetamido-5-(4-nitroanilino)-5-oxopentanoic acid | |
CAS RN |
41149-11-5 |
Source


|
| Record name | N~2~-Acetyl-N-(4-nitrophenyl)-L-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














